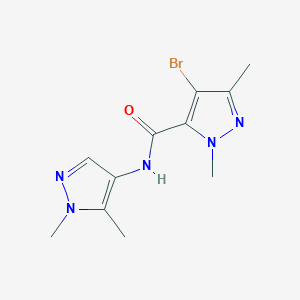![molecular formula C15H12BrN5O3S B10960684 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B10960684.png)
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound featuring a pyrazole ring substituted with bromine and nitro groups, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination and nitration to introduce the bromo and nitro substituents.
Thiazole Ring Synthesis: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with a benzamide moiety through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like tin(II) chloride or hydrogenation over palladium catalysts.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products
Reduction: 4-[(4-amino-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide.
Substitution: 4-[(4-substituted-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide, where the substituent depends on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes them candidates for drug development in treating diseases like cancer and inflammatory disorders.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their antimicrobial and anticancer properties. The presence of both pyrazole and thiazole rings contributes to their bioactivity.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and polymers due to its stable aromatic structure and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and bromo groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound within the active site of the target protein. This interaction can inhibit the protein’s function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- 4-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-ethyl-1,3-thiazol-2-yl)benzamide
Uniqueness
The uniqueness of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and nitro groups on the pyrazole ring, along with the thiazole and benzamide moieties, provides a versatile scaffold for further functionalization and potential therapeutic applications.
Properties
Molecular Formula |
C15H12BrN5O3S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H12BrN5O3S/c1-9-6-17-15(25-9)18-14(22)11-4-2-10(3-5-11)7-20-8-12(16)13(19-20)21(23)24/h2-6,8H,7H2,1H3,(H,17,18,22) |
InChI Key |
VPLUACVXYVKBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(4-fluorophenyl)-6-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10960602.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960623.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960631.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10960632.png)
![2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10960635.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960638.png)
![5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960640.png)

![4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B10960654.png)

![3-(Ethylsulfanyl)-6-[2-(pentyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10960669.png)
![(2E)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B10960675.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10960689.png)
![(1-methyl-5-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1H-pyrazol-3-yl)(morpholin-4-yl)methanone](/img/structure/B10960692.png)
